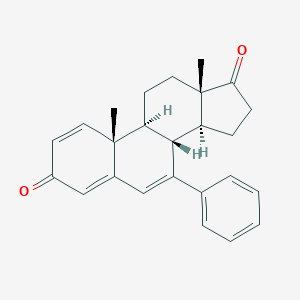
3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. Also known as DCCHO, this compound belongs to the family of oxazinones and has a molecular formula of C6H3Cl3NO2.
Mécanisme D'action
The mechanism of action of DCCHO is not fully understood, but it is believed to act as a nucleophile and react with electrophilic groups in the target molecule. DCCHO has been shown to inhibit the growth of various plants and insects by disrupting their metabolic processes.
Effets Biochimiques Et Physiologiques
DCCHO has been shown to have various biochemical and physiological effects in different organisms. In plants, DCCHO has been shown to inhibit the growth of roots and shoots by disrupting the metabolic processes involved in cell division and elongation. In insects, DCCHO has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
DCCHO has several advantages for use in lab experiments, including its high purity and stability. However, one of the main limitations of DCCHO is its potential toxicity, which can pose a risk to researchers working with the compound. Therefore, proper safety measures should be taken when handling DCCHO in lab experiments.
Orientations Futures
For research on DCCHO include the development of new synthetic methods and further investigation of its potential applications.
Méthodes De Synthèse
The synthesis of DCCHO involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative, which is then cyclized to form the final product, DCCHO. This synthesis method has been used in various studies to produce DCCHO for further research.
Applications De Recherche Scientifique
DCCHO has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of DCCHO is in the field of organic synthesis, where it has been used as a reagent in the synthesis of various compounds. DCCHO has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of plants and insects.
Propriétés
Numéro CAS |
131882-08-1 |
|---|---|
Nom du produit |
3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one |
Formule moléculaire |
C5H2Cl3NO2 |
Poids moléculaire |
214.43 g/mol |
Nom IUPAC |
3,5-dichloro-6-(chloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5H2Cl3NO2/c6-1-2-3(7)9-4(8)5(10)11-2/h1H2 |
Clé InChI |
DOCFUAXGXIDGHN-UHFFFAOYSA-N |
SMILES |
C(C1=C(N=C(C(=O)O1)Cl)Cl)Cl |
SMILES canonique |
C(C1=C(N=C(C(=O)O1)Cl)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(chloromethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)






![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
